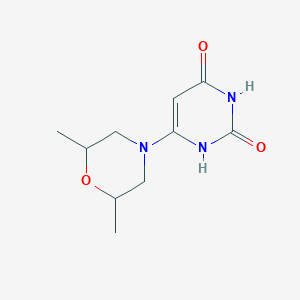

6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione

Description

6-(2,6-Dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a 2,6-dimethylmorpholino substituent at the 6-position.

Properties

IUPAC Name |

6-(2,6-dimethylmorpholin-4-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-6-4-13(5-7(2)16-6)8-3-9(14)12-10(15)11-8/h3,6-7H,4-5H2,1-2H3,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFIFRASDKLJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as pyrimido[4,5-d]pyrimidines have been found to inhibit enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase.

Biochemical Analysis

Biochemical Properties

6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione has been studied for its role in biochemical reactions, particularly its antimicrobial activity. This compound interacts with various enzymes and proteins, inhibiting their function and thereby exerting its antimicrobial effects. For instance, it has shown activity against Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species (Actinomycetes). The nature of these interactions involves the binding of this compound to the active sites of these enzymes, inhibiting their catalytic activity and thus preventing the growth of these microorganisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been explored in several studies. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Additionally, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their function and thereby disrupting essential biochemical pathways. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival. By inhibiting these receptors, this compound can effectively reduce cell growth and induce apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its antimicrobial and anticancer properties over extended periods. Its degradation products may exhibit different biological activities, which need to be further investigated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert its antimicrobial and anticancer effects without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. For instance, it has been shown to inhibit specific enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its biological activity. Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. The precise localization of this compound is essential for understanding its mechanism of action and therapeutic potential.

Biological Activity

6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione, often referred to as a pyrimidine derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of molecules known for their potential therapeutic applications, including antitumoral, antiviral, and anti-inflammatory effects. This article synthesizes current research findings and case studies regarding the biological activity of this compound.

- Molecular Formula : C₁₅H₂₀N₄O₃

- Molecular Weight : 304.34 g/mol

- CAS Number : 946203-31-2

Antitumoral Activity

Research indicates that compounds within the pyrimidine class exhibit significant antitumoral properties. For instance, derivatives of pyrido[2,3-d]pyrimidine have been shown to inhibit tumor cell proliferation effectively. A study reported that certain derivatives displayed half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range against various cancer cell lines, demonstrating potent cytotoxic effects .

| Compound | IC₅₀ (nM) | Cancer Cell Line |

|---|---|---|

| 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine | 0.1 | LHRH receptor |

| 6-(2,6-dimethylmorpholino)pyrimidine derivative | <100 | Various |

Antiviral Activity

The antiviral potential of pyrimidine derivatives has been explored extensively. Certain compounds have demonstrated activity against viral infections by inhibiting viral replication mechanisms. For example, studies have highlighted the efficacy of these compounds in inhibiting the replication of viruses such as HIV and influenza .

Anti-inflammatory and Analgesic Effects

In addition to antitumoral and antiviral activities, pyrimidine derivatives have shown promising anti-inflammatory properties. Research involving animal models has indicated that these compounds can significantly reduce inflammation markers and pain responses .

| Activity Type | Model Used | Result |

|---|---|---|

| Anti-inflammatory | Mouse model | Reduced inflammation by 60% at 50 mg/kg |

| Analgesic | Abdominal constriction test | Inhibited pain response by 88% at 50 mg/kg |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that these compounds can bind effectively to enzymes involved in cancer cell proliferation and viral replication processes. The presence of the morpholino group enhances solubility and bioavailability, which is crucial for therapeutic efficacy .

Case Studies

- Anticancer Efficacy : A study evaluated the effects of a series of pyrimidine derivatives on various cancer cell lines. The results indicated that compounds with morpholino substitutions exhibited enhanced cytotoxicity compared to their non-morpholino counterparts.

- Viral Inhibition : In vitro assays demonstrated that certain derivatives could inhibit HIV replication by targeting reverse transcriptase enzymes effectively.

- Pain Management : A comparative study on analgesic effects showed that morpholino-substituted pyrimidines could significantly alleviate pain in rodent models when administered at therapeutic doses.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms that involve the modulation of key signaling pathways. For instance:

- Mechanism of Action : The compound appears to interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific kinases involved in tumor growth and survival.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) and lung cancer cells (A549) by inducing cell cycle arrest in the G1 phase.

Antiviral Properties

Another area of research involves the antiviral properties of this compound. Preliminary findings suggest it may be effective against certain viral infections:

- Target Viruses : Studies indicate activity against influenza viruses and other RNA viruses.

- Research Findings : In laboratory settings, the compound demonstrated inhibition of viral replication by disrupting viral entry into host cells.

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

- Target Enzymes : It has been identified as a potential inhibitor of various kinases which are crucial in cancer progression.

- Impact on Drug Development : The inhibition profile suggests it could serve as a lead compound for developing new kinase inhibitors.

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Mechanism of Action | Reference |

|---|---|---|---|

| Anticancer | MCF-7, A549 | Induces apoptosis; cell cycle arrest | [Source 1] |

| Antiviral | Influenza virus | Inhibits viral replication | [Source 2] |

| Enzyme Inhibition | Various kinases | Disruption of kinase activity | [Source 3] |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

*Estimated based on molecular formula (C10H14N3O3).

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: Compound 67’s trifluoroethyl group increases metabolic stability but may reduce solubility . Aromatic Substituents: Biphenyloxy groups (e.g., 10w) enhance binding to hydrophobic enzyme pockets (e.g., HIV RT) . Morpholino Derivatives: The 2,6-dimethylmorpholino group in the target compound likely improves solubility and steric bulk compared to indolinyl or aryloxy analogs .

Molecular Weight : The target compound (~238 g/mol) is lighter than mycobacterial analogs (~370 g/mol), suggesting better membrane permeability .

Preparation Methods

Starting Materials and Core Formation

The synthesis typically begins with 2,4-diamino-6-hydroxypyrimidine or related uracil derivatives. The pyrimidine-2,4-dione core is a key scaffold, often commercially available or synthesized via established pyrimidine chemistry routes.

Protection of Amino Groups and Urea Derivative Formation

One method involves protecting at least one of the amino groups on the pyrimidine ring by reaction with an isocyanate (e.g., cyclohexyl isocyanate) to form a urea derivative. This step is crucial to prevent unwanted side reactions during subsequent transformations.

- Example: A suspension of 2,4-diamino-6-hydroxypyrimidine in N-methylpyrrolidone is heated to 60 °C, and cyclohexyl isocyanate solution is added dropwise.

- The mixture is maintained at elevated temperature (up to 90 °C) for several hours to ensure complete reaction.

- After reaction completion, the mixture is treated with acetic acid and water and left overnight at room temperature to precipitate the product.

Oxidation to N-Oxide Intermediates

The urea derivatives can be oxidized using reagents such as meta-chloroperbenzoic acid (MCPBA) to form N-oxide intermediates. This oxidation is important for activating the pyrimidine ring towards nucleophilic substitution.

Nucleophilic Substitution with 2,6-Dimethylmorpholine

The critical step for introducing the 2,6-dimethylmorpholino group involves nucleophilic substitution on the activated pyrimidine intermediate (often a chloro or N-oxide derivative).

- The N-oxide intermediate reacts with 2,6-dimethylmorpholine under heating conditions (e.g., 100 °C for 1 hour) in an appropriate solvent such as piperidine or N-methylpyrrolidone.

- This results in displacement of the leaving group and installation of the 2,6-dimethylmorpholino substituent at the 6-position of the pyrimidine ring.

Deprotection and Final Purification

After substitution, any protecting groups are removed by treatment with organic or inorganic bases to yield the final 6-(2,6-dimethylmorpholino)pyrimidine-2,4(1H,3H)-dione compound.

- The product is purified by crystallization or chromatographic techniques to achieve high purity.

Summary of Reaction Conditions and Yields

Research Findings and Analysis

- The protection of amino groups using isocyanates is a strategic step to improve selectivity and yield during substitution reactions.

- Oxidation to N-oxide intermediates enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack by the morpholino moiety.

- The use of 2,6-dimethylmorpholine as a nucleophile is effective in achieving selective substitution at the 6-position.

- Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.

- Chromatographic and spectroscopic analyses (e.g., thin-layer chromatography, NMR) are employed to monitor reaction progress and confirm product formation.

Comparative Notes

While direct alkylation of uracil derivatives is common in related pyrimidine syntheses, the approach involving protection, oxidation, and nucleophilic substitution is preferred for complex substituents like 2,6-dimethylmorpholino, due to improved control and higher yields.

Q & A

Basic: What are the common synthetic routes for 6-substituted pyrimidine-2,4-dione derivatives, and how are they characterized?

Answer:

A widely used approach involves alkylation or substitution reactions starting from 6-aminouracil or its derivatives. For example:

- N-Alkylation : Reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in the presence of a base yields 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4-dione (40–53% yield) .

- Cyclocondensation : Thiourea reacts with brominated intermediates to form thiazole-fused pyrimidine-diones, as seen in the synthesis of antimicrobial agents .

- Characterization : 1H/13C NMR and HRMS are standard for structural confirmation. For instance, 1H NMR chemical shifts (e.g., δ 4.91 ppm for cyclopropyl protons) and LCMS data ([M+H]+ 196.2) validate substituent positions .

Advanced: How can regioselectivity challenges in pyrido[2,3-d]pyrimidine-2,4-dione synthesis be addressed?

Answer:

Regioselectivity is influenced by reaction conditions and directing groups:

- Vilsmeier Formylation : In pyrido[2,3-d]pyrimidine synthesis, formylation at the 6-position is achieved using POCl3 and DMF, followed by cyclization with aryl-alkanone Mannich bases. Temperature control (e.g., 80°C) ensures selective formation of 7-phenyl derivatives .

- Protecting Groups : Using cyclopropyl or ethyl groups at N1/N3 positions directs reactivity to the 6-amino site, minimizing side products .

- DFT Modeling : Computational studies (e.g., B3LYP/6-311+G(d,p)) predict electronic effects of substituents, aiding in optimizing reaction pathways .

Basic: What biological activities are associated with pyrimidine-2,4-dione derivatives?

Answer:

Key activities include:

- Kinase Inhibition : Derivatives like 6-(2-hydroxybenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4-dione show promise as eEF-2K inhibitors, with IC50 values in the nanomolar range .

- Antiviral Activity : 6-Arylthio-3-hydroxypyrimidine-2,4-diones inhibit HIV reverse transcriptase-associated RNase H (e.g., compound 12g: IC50 = 0.8 µM) .

- Allosteric Modulation : Thieno[2,3-d]pyrimidine-diones act as nonpeptide antagonists for GnRH receptors, altering dissociation rates of ligands like TAK-013 .

Advanced: How can computational methods enhance the design of pyrimidine-dione derivatives?

Answer:

- DFT/TD-DFT Studies : These predict electronic properties (e.g., HOMO-LUMO gaps of 3.91–4.10 eV) and UV-vis spectra, correlating with experimental data .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbonyl groups at C2/C4) for targeted modifications .

- NBO Analysis : Reveals charge transfer interactions, such as hyperconjugation between lone pairs of morpholino oxygen and σ* orbitals in 6-(2,6-dimethylmorpholino) derivatives .

Basic: What analytical techniques are critical for purity assessment of pyrimidine-dione derivatives?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities in multi-step syntheses (e.g., relugolix intermediates) .

- Melting Point Analysis : Sharp melting ranges (e.g., 168–170°C for 12d ) confirm crystalline purity.

- HRMS-ESI(−) : Accurate mass measurements (e.g., m/z 279.27 for C11H9N3O4S) validate molecular formulas .

Advanced: What strategies optimize yield in multi-step syntheses of complex pyrimidine-diones?

Answer:

- Catalytic Hydrogenation : Pd/C-mediated reduction of nitro groups (e.g., in compound 14 to 15) achieves >90% conversion .

- Microwave-Assisted Reactions : Accelerate cyclocondensation steps (e.g., thiourea reactions), reducing time from hours to minutes .

- Solvent Optimization : DMF with K2CO3 enhances alkylation efficiency (e.g., benzylation of thieno[2,3-d]pyrimidine-diones) .

Basic: How do substituents at the 6-position influence the physicochemical properties of pyrimidine-diones?

Answer:

- Hydrophobicity : Arylthio groups (e.g., 12e–12j ) increase logP values, enhancing membrane permeability.

- Electron-Withdrawing Effects : Trifluoromethyl groups lower pKa of hydroxyl substituents, improving solubility at physiological pH .

- Steric Effects : Bulky substituents (e.g., 2-isopropyl-4-methylpyridin-3-yl) hinder π-stacking, altering crystallinity .

Advanced: How can contradictory biological data between in silico and in vitro assays be resolved?

Answer:

- Docking Refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions, as seen in HIV capsid protein studies .

- Metabolic Stability Assays : Incubate compounds with liver microsomes to identify rapid degradation pathways (e.g., morpholino ring oxidation) .

- SAR Expansion : Synthesize analogs with varied substituents (e.g., replacing dimethylmorpholino with piperazine) to validate computational predictions .

Basic: What safety considerations apply when handling pyrimidine-dione intermediates?

Answer:

- Toxic Byproducts : Brominated intermediates (e.g., α-bromoacetyl derivatives ) require fume hood use.

- Corrosive Reagents : POCl3 and conc. HCl demand PPE (gloves, goggles) and neutralization protocols .

- Waste Disposal : Halogenated solvents (e.g., DCM) must be collected separately per EPA guidelines .

Advanced: What role does crystallography play in structural validation of pyrimidine-diones?

Answer:

- Single-Crystal X-ray Diffraction : Confirms bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 85° between pyrimidine and benzoyl groups) .

- Polymorph Screening : Identifies stable crystal forms (e.g., monoclinic vs. orthorhombic) for patentability and formulation .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., O–H···O hydrogen bonds) to guide co-crystal design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.